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molecular formula C12H12BrN3O3S B8768880 5-bromo-3-[(cyclopropylamino)sulfonyl]-1H-Indole-2-carboxamide CAS No. 660413-98-9

5-bromo-3-[(cyclopropylamino)sulfonyl]-1H-Indole-2-carboxamide

Cat. No. B8768880
M. Wt: 358.21 g/mol
InChI Key: MKTKXANWQQZNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008295B2

Procedure details

Following the procedures described in Steps D and E of Example 1, replacing in Step D ethyl 5-chloro-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate with ethyl 5-bromo-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate, and methylamine hydrochloride with cyclopropylamine, the title compound was obtained. Proton NMR for the product was consistent with the titled compound. ESI+ MS: 458.16 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-bromo-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C2[C:8](=[CH:9][CH:10]=1)[N:7](S(C1C=CC=CC=1)(=O)=O)C(C(OCC)=O)=C2S(Cl)(=O)=O.[Br:29][C:30]1[CH:31]=[C:32]2[C:36](=[CH:37][CH:38]=1)[N:35](S(C1C=CC=CC=1)(=O)=O)[C:34]([C:48]([O:50]CC)=O)=[C:33]2[S:53](Cl)(=[O:55])=[O:54].Cl.CN.C1([NH2:63])CC1>>[Br:29][C:30]1[CH:31]=[C:32]2[C:36](=[CH:37][CH:38]=1)[NH:35][C:34]([C:48]([NH2:63])=[O:50])=[C:33]2[S:53]([NH:7][CH:8]1[CH2:9][CH2:10]1)(=[O:54])=[O:55] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=C(N(C2=CC1)S(=O)(=O)C1=CC=CC=C1)C(=O)OCC)S(=O)(=O)Cl
Step Two
Name
ethyl 5-bromo-3-(chlorosulfonyl)-1-(phenylsulfonyl)-1H-indole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(N(C2=CC1)S(=O)(=O)C1=CC=CC=C1)C(=O)OCC)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1)C(=O)N)S(=O)(=O)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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